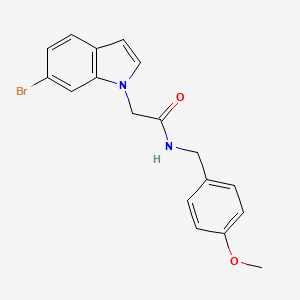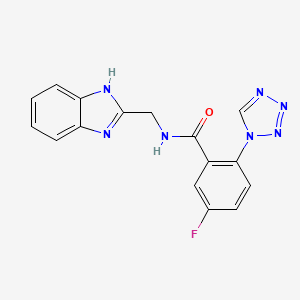
N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzodiazole ring, a fluorinated benzamide, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through cyclization reactions. Subsequent steps involve the introduction of the fluorine atom via electrophilic fluorination and the formation of the tetrazole ring through cycloaddition reactions. The final step involves the coupling of these intermediates to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The fluorinated benzamide moiety enhances the compound’s binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Benzodiazoles: Compounds with similar benzodiazole rings but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of a benzodiazole ring, a fluorinated benzamide, and a tetrazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12FN7O |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12FN7O/c17-10-5-6-14(24-9-19-22-23-24)11(7-10)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21) |
InChI Key |
RTRHPWFCMIHLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11125695.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125700.png)
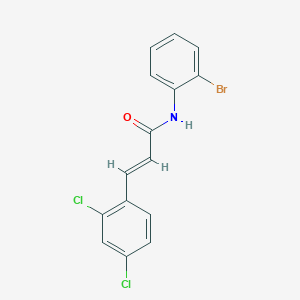
![N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125714.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125717.png)
![3-(4-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B11125719.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11125721.png)
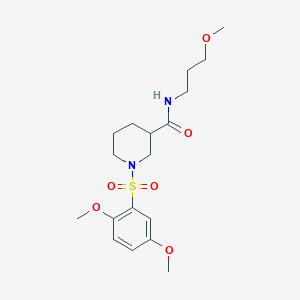
![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125728.png)
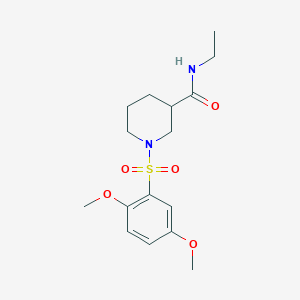
![N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11125742.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125757.png)
![N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11125769.png)
